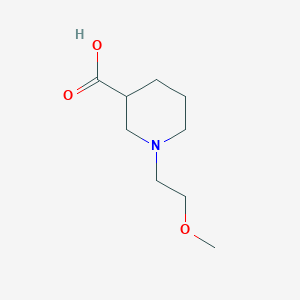
Methyl 2-aminooxazole-5-carboxylate
概要
説明
Methyl 2-aminooxazole-5-carboxylate is a compound that is structurally related to various bioactive molecules and is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of an oxazole ring, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms, which is substituted with an amino group at the 2-position and a methyl ester at the 5-position.
Synthesis Analysis
The synthesis of related oxazole derivatives has been explored in several studies. For instance, a gold-catalyzed [4 + 1] heterocyclization method has been developed for the synthesis of 5-methyl-1,4,2-dioxazole, showcasing high efficiency and good functional group compatibility . Another study reports the enantioselective synthesis of a methyl oxazole derivative through a Pd-catalyzed amide coupling followed by bromination and cyclization . These methods highlight the advancements in the synthesis of oxazole derivatives, which could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of ethyl 2-aminooxazole-5-carboxylate, a closely related compound, has been determined to consist of planar sheets connected by intermolecular hydrogen bonding, with interactions between sheets limited to dipole-dipole interactions . This information provides insight into the potential molecular interactions and crystal packing that could be expected for this compound.
Chemical Reactions Analysis
While specific reactions of this compound are not detailed in the provided papers, the literature does discuss reactions of structurally similar compounds. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate has been studied, revealing a decrease in susceptibility to acetylation and regioselective outcomes . This suggests that this compound could also undergo acetylation, potentially with similar regioselectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The crystal structure analysis of ethyl 2-aminooxazole-5-carboxylate indicates that the compound forms planar sheets with specific intermolecular interactions . Additionally, the synthesis and characterization of various thiazole and oxazole derivatives provide insights into the reactivity and stability of these heterocyclic compounds . These studies suggest that this compound would exhibit similar properties, such as solubility in organic solvents and potential for hydrogen bonding due to the presence of amino and carboxylate groups.
科学的研究の応用
Molecular Cocrystals Studies
Methyl 2-aminooxazole-5-carboxylate has been explored in the study of molecular cocrystals. Lynch et al. (2000) investigated the adduct structures of 2-amino-5-chlorobenzooxazole (2-ABOX) using single-crystal X-ray techniques, providing insights into spatial differences and intermolecular associations with carboxylic acids (Lynch, Singh, & Parsons, 2000).
Enantioselective Synthesis
Magata et al. (2017) described the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate. This synthesis involved a Pd-catalyzed amide coupling and oxazole formation, highlighting the compound's potential in developing complex molecular structures (Magata et al., 2017).
Crystal Structure Analysis
Kennedy et al. (2001) focused on the crystal structure of ethyl 2-aminooxazole-5-carboxylate, examining its planar sheets connected by intermolecular hydrogen bonding. This study is significant for understanding the molecular geometry and interactions of similar compounds (Kennedy, Khalaf, Suckling, & Waigh, 2001).
Microwave-Assisted Procedure Optimization
Nolt et al. (2006) optimized the preparation of oxazole-4-carboxamides and their thermal rearrangement to 5-aminooxazole-4-carboxylates using a microwave-assisted procedure. This highlights the compound's role in facilitating efficient synthetic processes (Nolt, Smiley, Varga, McClain, Wolkenberg, & Lindsley, 2006).
Acetylation and Structural Analysis
Dzygiel et al. (2004) studied N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, providing insights into the acetylation susceptibility and structural characteristics of these compounds. This research contributes to understanding the chemical behavior of this compound-related structures (Dzygiel et al., 2004).
QSAR Analysis and Antimicrobial Study
Desai, Bhatt, and Joshi (2019) conducted a structure-activity relationship study using 3D-QSAR analysis on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, assessing their antimicrobial activities. This research is pertinent to the applications of this compound in medicinal chemistry (Desai, Bhatt, & Joshi, 2019).
Safety and Hazards
“Methyl 2-aminooxazole-5-carboxylate” is considered hazardous. It may be harmful if swallowed or in contact with skin . It can cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Oxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Oxazole derivatives have been reported to impact a variety of biological pathways, but the specific pathways influenced by this compound would need further investigation .
Result of Action
As a member of the oxazole derivatives, it may share some of the biological activities common to this group, such as antimicrobial, anticancer, and anti-inflammatory effects . .
生化学分析
Biochemical Properties
Methyl 2-aminooxazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation . Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins . These changes can lead to variations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and cellular context . For example, it may inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound can lead to alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain biochemical pathways without causing significant toxicity . At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation . The compound’s distribution can influence its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it influences metabolic processes and energy production . The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical impact .
特性
IUPAC Name |
methyl 2-amino-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBWVCIAVLMOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(O1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650080 | |
| Record name | Methyl 2-amino-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934236-40-5 | |
| Record name | Methyl 2-amino-5-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934236-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-1,3-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)

![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3022518.png)

![2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid](/img/structure/B3022521.png)
![4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde](/img/structure/B3022523.png)


![2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3022531.png)




